焦磷酸铁

描述

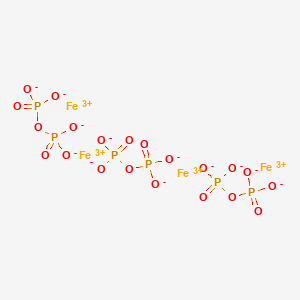

Ferric pyrophosphate, also known as iron(III) pyrophosphate, is an inorganic compound with the chemical formula Fe₄(P₂O₇)₃. It is a white-colored, poorly soluble iron compound that is commonly used as an iron replacement product. Ferric pyrophosphate is particularly valued for its ability to provide iron in a form that is milder on the gastrointestinal tract and has higher bioavailability compared to other iron supplements .

科学研究应用

Ferric pyrophosphate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a source of iron in laboratory experiments.

Biology: Ferric pyrophosphate is used in studies related to iron metabolism and its role in biological systems.

作用机制

Target of Action

Ferric pyrophosphate is an iron replacement product . The primary targets of ferric pyrophosphate are transferrin and ferritin . Transferrin is a blood plasma protein that delivers iron to cells, and ferritin is a protein that stores iron and releases it in a controlled manner .

Mode of Action

The mode of action of ferric pyrophosphate is based on the strong complex formation between ferric ions and pyrophosphate . This complex has the capacity to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin, and promote iron exchange between transferrin molecules . This process helps in maintaining iron balance in the body .

Biochemical Pathways

Ferric pyrophosphate affects the iron homeostasis pathway. Iron supplementation typically results in increases in serum iron, transferrin-bound iron, and iron stored in the form of ferritin in hepatocytes and macrophages .

Pharmacokinetics

Ferric pyrophosphate is a water-soluble complex iron salt . After administration, it is rapidly bound to transferrin and cleared from the circulation . The peak serum concentration is reached at the end of infusion, with an apparent terminal phase half-life of 1.2-2 hours .

Result of Action

The result of ferric pyrophosphate action is the maintenance of iron balance in the body, which is crucial for various physiological functions. It helps in the synthesis of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to the body’s tissues .

Action Environment

The action of ferric pyrophosphate can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of other dietary components. It is also worth noting that ferric pyrophosphate is milder in the gastrointestinal tract and presents higher bioavailability .

生化分析

Biochemical Properties

Ferric pyrophosphate plays a crucial role in biochemical reactions. It is a complex iron salt that does not contain a carbohydrate moiety . The ferric ion in ferric pyrophosphate is strongly complexed by pyrophosphate . This compound has the capacity to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin, and promote iron exchange between transferrin molecules .

Cellular Effects

Ferric pyrophosphate is an iron replacement product. Free iron presents several side effects as it can catalyze free radical formation and lipid peroxidation as well as the presence of interactions of iron in plasma . It is used to treat iron deficiency in people with chronic kidney disease who are on dialysis .

Molecular Mechanism

The usage of ferric pyrophosphate is based on the strong complex formation between these two species . It is capable of directly and rapidly donating iron to transferrin in a manner that does not expose cells and tissues to the damaging effects of free, redox-active iron .

Temporal Effects in Laboratory Settings

In a study conducted on adult women, both ferric pyrophosphate and ferrous sulfate corrected anemia and restored iron stores in a two-week period, but with different kinetics . Ferrous Sulfate was more efficient during the first week and ferric pyrophosphate in the second week .

Dosage Effects in Animal Models

In animal reproduction studies, intravenous administration of ferric pyrophosphate to pregnant rats and rabbits during organogenesis caused adverse developmental outcomes at maternally toxic dose levels .

Metabolic Pathways

The metabolism of ferric pyrophosphate resembles physiological processing of iron delivered into circulation after absorption by the gut . It is suggested due to the direct ability to trigger iron transfer to transferrin, between transferrin molecules and between transferrin and ferritin without the need of prior metabolism by the gut .

Transport and Distribution

Ferric pyrophosphate is indicated to maintain hemoglobin in patients with stage 5 hemodialysis-dependent chronic kidney disease on chronic hemodialysis by addition to the dialysate . An intravenous (IV) ferric pyrophosphate presentation containing 6.75 mg of iron in 4.5 mL was developed .

Subcellular Localization

Ferric pyrophosphate is stored in a soluble, non-toxic, readily available form. It is important for iron homeostasis. Iron is taken up in the ferrous form and deposited as ferric hydroxides after oxidation . It also plays a role in the delivery of iron to cells .

准备方法

Synthetic Routes and Reaction Conditions: Ferric pyrophosphate can be synthesized through various methods. One common approach involves the reaction of ferric sulfate with disodium pyrophosphate in an aqueous solution. The reaction typically proceeds as follows: [ \text{Fe}_2(\text{SO}_4)_3 + 3 \text{Na}_4\text{P}_2\text{O}_7 \rightarrow \text{Fe}_4(\text{P}_2\text{O}_7)_3 + 3 \text{Na}_2\text{SO}_4 ]

Industrial Production Methods: In industrial settings, ferric pyrophosphate is often produced by combining a citrate ion source, a pyrophosphate ion source, and a ferric ion source in water to form a solution. An organic solvent is then added to precipitate the solid ferric pyrophosphate citrate chelate composition .

化学反应分析

Types of Reactions: Ferric pyrophosphate undergoes various chemical reactions, including:

Oxidation and Reduction: Ferric pyrophosphate can participate in redox reactions, where the ferric ion (Fe³⁺) can be reduced to ferrous ion (Fe²⁺) under certain conditions.

Substitution Reactions: It can undergo substitution reactions where the pyrophosphate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Ferric pyrophosphate can be oxidized using strong oxidizing agents such as hydrogen peroxide.

Reduction: It can be reduced using reducing agents like ascorbic acid.

Major Products Formed:

Oxidation: The major product formed is ferric oxide (Fe₂O₃).

Reduction: The major product formed is ferrous pyrophosphate (Fe₂P₂O₇).

相似化合物的比较

- Ferrous sulfate

- Ferrous fumarate

- Ferric citrate

Ferric pyrophosphate stands out due to its unique combination of high bioavailability and minimal gastrointestinal side effects, making it a valuable compound in both medical and industrial applications.

属性

IUPAC Name |

iron(3+);phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Fe.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADNYOZXMIKYPR-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe4(P2O7)3, Fe4O21P6 | |

| Record name | iron(III) pyrophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(III)_pyrophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047600 | |

| Record name | Iron(III) pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nonahydrate: Yellowish-white solid, practically insoluble in water; [Merck Index] Beige crystalline solid; [MSDSonline] | |

| Record name | Ferric pyrophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5300 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble after treatment with citric acid and sodium hydroxyde | |

| Record name | Ferric pyrophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The usage of ferric pyrophosphate is based on the strong complex formation between these two species. Besides, the capacity of pyrophosphate to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin and promote iron exchange between transferrin molecules. These properties make it a very suitable compound for parenteral administration, iron delivery into circulation and incorporation into hemoglobin. | |

| Record name | Ferric pyrophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10058-44-3, 10402-25-2 | |

| Record name | Ferric pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, iron(3+) salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric pyrophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diphosphoric acid, iron(3+) salt (3:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, iron(3+) salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(III) pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrairon tris(pyrophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK8899250F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERRIC PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes | |

| Record name | Ferric pyrophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

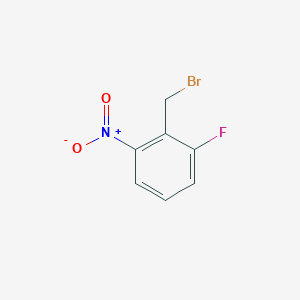

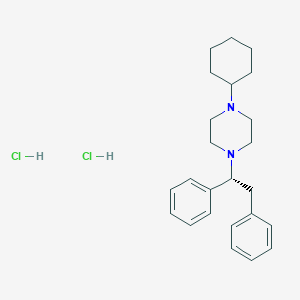

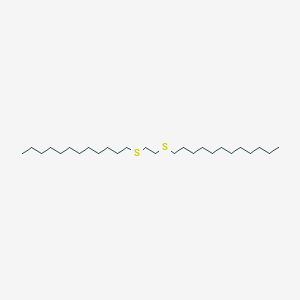

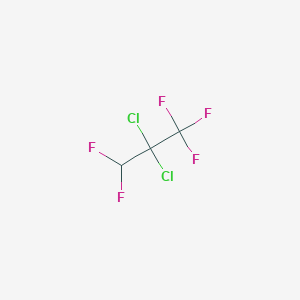

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ascorbic acid enhance iron absorption from ferric pyrophosphate?

A1: Ascorbic acid, also known as Vitamin C, acts as a reducing agent, converting ferric iron (Fe3+) to ferrous iron (Fe2+), which is more soluble and easily absorbed by the body. [, ] This conversion is particularly important for poorly soluble iron compounds like ferric pyrophosphate.

Q2: Does reducing the particle size of ferric pyrophosphate influence its bioavailability?

A2: Yes, micronization of ferric pyrophosphate, creating smaller particles, has been shown to improve its bioavailability. [, , , ] This is likely due to the increased surface area available for dissolution and absorption in the digestive tract.

Q3: Can food matrix affect the bioavailability of iron from ferric pyrophosphate?

A3: Yes, the food matrix can influence iron absorption. For example, incorporating ferric pyrophosphate into rice significantly reduces iron bioavailability, but adding ascorbic acid can partially reverse this effect. [] Similarly, the presence of inhibitors like phytic acid and tannic acid in food can hinder iron absorption. []

Q4: What are the common applications of ferric pyrophosphate in the food industry?

A4: Due to its neutral taste and color, ferric pyrophosphate is commonly used to fortify a variety of food products, including infant cereals, chocolate-drink powders, and milk products. [, , ] Its use minimizes undesirable changes in the sensory characteristics of these foods.

Q5: What are some strategies employed to improve the bioavailability of ferric pyrophosphate in fortified foods?

A5: Researchers have explored several approaches to enhance the bioavailability of ferric pyrophosphate. These include micronization to reduce particle size [, , ], encapsulation in liposomes [, ], and co-fortification with enhancers like ascorbic acid. [, ]

Q6: Are there any challenges associated with using ferric pyrophosphate for food fortification?

A6: While ferric pyrophosphate offers organoleptic advantages, its lower bioavailability compared to some soluble iron forms necessitates higher fortification levels, potentially impacting taste and cost. [] Additionally, ensuring its even distribution and stability within the food matrix can be challenging. [, ]

Q7: Are there any concerns regarding the use of nano-sized ferric pyrophosphate?

A7: While nanosizing can improve bioavailability, more research is needed to fully understand the long-term health effects of consuming nanoparticles. Some studies have shown that nanoparticles can interact with biological systems in complex ways, potentially leading to unintended consequences. []

Q8: Is there a link between iron status and the efficacy of ferric pyrophosphate fortification?

A8: Studies have suggested that iron status can affect the efficacy of fortification. Notably, individuals with iron deficiency may experience a greater increase in iron absorption from ferrous sulfate compared to ferric pyrophosphate. [] This difference highlights the importance of considering iron status when designing fortification strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。